![molecular formula C13H23ClO2 B14229743 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane CAS No. 827321-86-8](/img/structure/B14229743.png)
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is an organic compound with a unique structure that includes a chlorinated octenyl chain attached to an oxane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane typically involves the reaction of 8-chlorooct-2-en-1-ol with tetrahydropyran in the presence of an acid catalyst. The reaction proceeds through the formation of an oxonium ion intermediate, which then reacts with the alcohol to form the desired product. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 2-4 hours.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the chlorinated alkene to an alkane.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of hydroxyl or amino derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(8-Chlorooct-2-en-1-yl)oxy]oxane involves its interaction with molecular targets such as enzymes or receptors. The compound’s chlorinated alkene moiety can undergo electrophilic addition reactions, while the oxane ring can participate in hydrogen bonding and other non-covalent interactions. These properties enable the compound to modulate biological pathways and processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(8-Bromooct-2-en-1-yl)oxy]oxane
- 2-[(8-Iodooct-2-en-1-yl)oxy]oxane
- 2-[(8-Methyloct-2-en-1-yl)oxy]oxane
Uniqueness
2-[(8-Chlorooct-2-en-1-yl)oxy]oxane is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its brominated, iodinated, or methylated analogs. The chlorine atom’s electronegativity and size influence the compound’s chemical behavior and interactions, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
827321-86-8 |
|---|---|
Molekularformel |
C13H23ClO2 |
Molekulargewicht |
246.77 g/mol |
IUPAC-Name |
2-(8-chlorooct-2-enoxy)oxane |
InChI |
InChI=1S/C13H23ClO2/c14-10-6-3-1-2-4-7-11-15-13-9-5-8-12-16-13/h4,7,13H,1-3,5-6,8-12H2 |
InChI-Schlüssel |
UTRLRWGNIGYVJG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)OCC=CCCCCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,3'-(1,4-Phenylene)bis[1-(pyridin-2-yl)imidazo[1,5-a]pyridine]](/img/structure/B14229661.png)
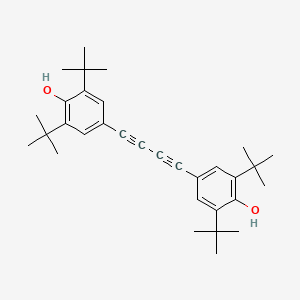
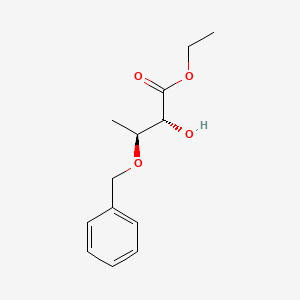
![N-[3-(Dodecyloxy)-2-hydroxypropyl]-L-tyrosine](/img/structure/B14229672.png)

![4H-Imidazo[5,1-D][1,2,3,5]thiatriazine](/img/structure/B14229698.png)
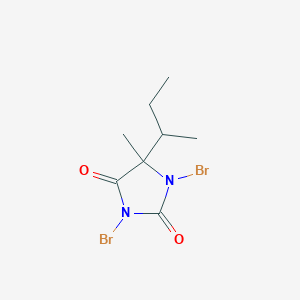
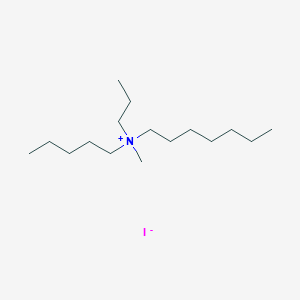
![1-(8-{[(2R)-2-Hydroxy-3-phenylpropanoyl]oxy}octyl)pyridin-1-ium iodide](/img/structure/B14229723.png)
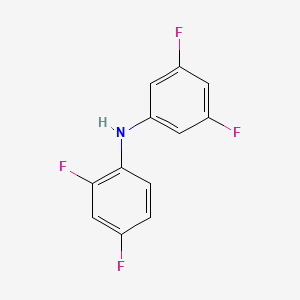
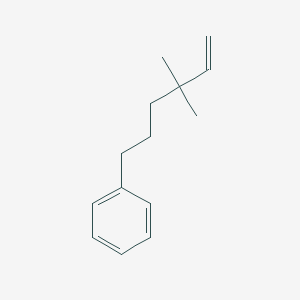
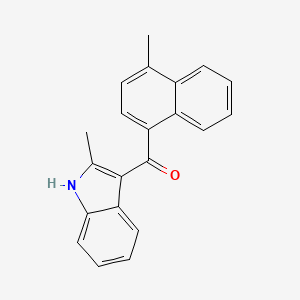
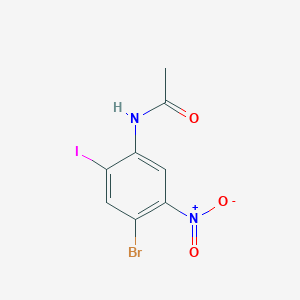
![N-[5-Bromo-2-(methylamino)phenyl]acetamide](/img/structure/B14229756.png)
